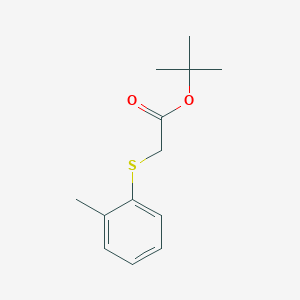

Tert-butyl 2-(2-methylphenyl)sulfanylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Tert-butyl phenyl sulfoxides and similar compounds can be synthesized through catalytic methods where byproducts are minimized, enhancing product purity. For example, tert-butyl phenyl sulfoxide serves as a traceless precatalyst for sulfenate anions under basic conditions, facilitating coupling reactions with high yield (Zhang et al., 2015). Furthermore, compounds like p-tert-butylthiacalix[4]arene show how tert-butyl groups interact with sulfur components during synthesis (Kumagai et al., 1997).

Molecular Structure Analysis

The molecular structure of tert-butyl 2-(2-methylphenyl)sulfanylacetate-related compounds often involves interactions between the tert-butyl group and sulfur-containing motifs. These interactions significantly influence the chemical behavior and stability of the compounds. For instance, the structure of 1,3,4-thiadiazolesulfonamides reveals interactions between the sulfonyl group and the thiadiazole ring, affecting the compound's reactivity and physical properties (Pedregosa et al., 1996).

Chemical Reactions and Properties

The reactivity of tert-butyl 2-(2-methylphenyl)sulfanylacetate and similar compounds includes their participation in oxidation and coupling reactions. Tert-butyl hydroperoxide, for example, is used to convert sulfides to sulfoxides and sulfones under varying conditions, demonstrating the reactive versatility of tert-butyl sulfanyl compounds (Wang et al., 2002).

科学的研究の応用

Coordination Chemistry

- Cationic Palladium Complexes : The thioether "tert-butyl 2-(2-methylphenyl)sulfanylacetate" reacts with [Pd(NCMe)2Cl2] to form dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, particularly in the vinyl-addition polymerization of norbornene (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

Catalysis

- Traceless Sulfenate Anion Precatalyst : tert-Butyl phenyl sulfoxide, a related compound, has been used as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes. This method is advantageous for product isolation in high purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Polymer Chemistry

- Polymer Stabilizers : A derivative of tert-butyl 2-(2-methylphenyl)sulfanylacetate, namely 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has shown effectiveness as a stabilizer for thermal degradation of butadiene type polymers under an oxygen-free atmosphere. This indicates its potential in enhancing polymer stability (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Chemical Synthesis

- Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules, such as in the catalytic asymmetric oxidation of tert-butyl disulfide and in the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety And Hazards

According to the safety information provided, Tert-butyl 2-(2-methylphenyl)sulfanylacetate is classified as dangerous . It has hazard statements H226, H301, H315, H319, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

特性

IUPAC Name |

tert-butyl 2-(2-methylphenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-10-7-5-6-8-11(10)16-9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPVQUKKCWKPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-methylphenyl)sulfanylacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)